Iloperidone hydrochloride

准备方法

合成路线和反应条件

盐酸 HP 873 的合成涉及几个步骤:

1-甲酰基哌啶-4-羧酸的形成: 哌啶-4-羧酸与甲酸和乙酸酐反应生成 1-甲酰基哌啶-4-羧酸。

酰氯的形成: 将该中间体用亚硫酰氯和乙酸酐处理,生成相应的酰氯。

傅-克反应: 酰氯在氯化铝存在下与 1,3-二氟苯发生傅-克反应,生成 4-(2,4-二氟苯甲酰)-1-甲酰基哌啶。

肟的形成: 然后用羟胺在乙醇中处理该化合物,生成相应的肟。

环化: 肟在四氢呋喃/二甲基甲酰胺中与氢化钠发生环化反应,生成 6-氟-3-(1-甲酰基哌啶-4-基)-1,2-苯并异恶唑。

水解: 将该中间体用乙醇中的盐酸处理,生成 6-氟-3-(4-哌啶基)-1,2-苯并异恶唑。

工业生产方法

盐酸 HP 873 的工业生产方法通常遵循相同的合成路线,但规模更大,对产量和纯度进行了优化。使用连续流动反应器和自动化系统可以提高效率和可扩展性。

化学反应分析

反应类型

盐酸 HP 873 会发生几种类型的化学反应:

氧化: 它可以被氧化形成各种代谢产物。

还原: 还原反应可以改变其官能团。

取代: 它可以发生亲核取代反应,特别是在哌啶环上。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要产品

从这些反应形成的主要产物包括各种代谢产物和衍生物,它们保留了盐酸 HP 873 的核心结构,但官能团有所改变。

科学研究应用

盐酸 HP 873 具有广泛的科学研究应用:

化学: 它在涉及受体结合和拮抗剂活性的研究中用作参照化合物。

生物学: 研究其对神经递质系统和受体相互作用的影响。

医学: 临床研究侧重于其在治疗精神分裂症和其他精神疾病中的疗效和安全性。

工业: 用于开发新型抗精神病药物和制剂

作用机制

盐酸 HP 873 通过拮抗多巴胺 D2 和血清素 5-HT2 受体来发挥其作用。这种作用有助于平衡大脑中的神经递质水平,从而减轻精神分裂症的症状。 该化合物还与其他受体相互作用,包括 5-HT6、5-HT7 和各种多巴胺受体,从而有助于其治疗效果 .

相似化合物的比较

类似化合物

利培酮: 另一种具有类似作用机制的非典型抗精神病药。

奥氮平: 也靶向多巴胺和血清素受体,但其副作用谱不同。

喹硫平: 类似的受体靶点,但对组胺和肾上腺素受体有额外影响。

独特性

盐酸 HP 873 的独特之处在于其特定的结合亲和力和受体相互作用,这有助于其独特的治疗特性和副作用谱。 它对 5-HT2A 受体的高亲和力和对 D2 受体的中等亲和力使其与其他抗精神病药有所区别 .

生物活性

Iloperidone hydrochloride is a second-generation antipsychotic medication primarily used for the treatment of schizophrenia and bipolar mania. Its pharmacological profile is characterized by a unique receptor binding affinity that contributes to its therapeutic efficacy and safety profile. This article delves into the biological activity of iloperidone, summarizing key findings from clinical studies, receptor binding profiles, and case reports.

Receptor Binding Profile

Iloperidone exhibits a complex interaction with various neurotransmitter receptors, which is crucial for its antipsychotic effects. The following table summarizes the affinity of iloperidone for key receptors:

| Receptor | Affinity (Ki in nM) |

|---|---|

| 5-HT2A | 5.6 |

| D2 | 6.3 |

| D3 | 7.1 |

| α1-adrenergic | 0.36 |

| 5-HT6 | 43 |

| 5-HT7 | 22 |

| D4 | 25 |

| 5-HT1A | 168 |

| Histamine H1 | >1000 |

Iloperidone demonstrates high affinity for serotonin receptors (5-HT2A) and dopamine receptors (D2 and D3), which are critical for its antipsychotic activity. Additionally, its moderate affinity for adrenergic receptors suggests potential implications in managing symptoms associated with mood disorders .

Efficacy in Clinical Trials

Recent studies have highlighted the efficacy of iloperidone in treating bipolar mania and schizophrenia:

- Bipolar Mania : A phase III randomized controlled trial involving 414 participants showed that iloperidone significantly improved symptoms of bipolar mania compared to placebo, with a notable reduction in Young Mania Rating Scale (YMRS) scores. The study reported a mean difference of -4.0 points from baseline to week four, indicating substantial clinical improvement .

- Schizophrenia : In multiple trials, iloperidone was found to be effective in reducing both positive and negative symptoms of schizophrenia. It was shown to be comparable to other antipsychotics like haloperidol and risperidone, demonstrating long-term efficacy and a favorable safety profile .

Safety Profile and Adverse Effects

Iloperidone is generally well-tolerated; however, it is associated with some adverse effects:

- Common Adverse Events : In clinical trials, common side effects included tachycardia (17.5%), dizziness (11.2%), dry mouth (9.2%), and weight gain (5.8%) among iloperidone-treated patients .

- Extrapyramidal Symptoms (EPS) : The incidence of EPS was low in studies involving iloperidone, which is an important consideration given the significant concern regarding movement disorders associated with many antipsychotics .

Case Studies

A notable case study involved a patient who experienced an overdose of iloperidone (84 mg) while using cocaine, resulting in prolonged QTc interval without arrhythmias. This case underscores the importance of monitoring cardiac health in patients receiving iloperidone, especially those with potential substance use issues .

属性

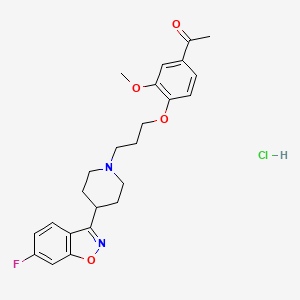

IUPAC Name |

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGACDTCLJARDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。